4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which incorporates both methoxy and isobenzofuran moieties. This compound can be described as an isobenzofuranone derivative, featuring a methoxy group at the 4-position and a 2-methoxyphenyl substituent at the 3-position. Its molecular formula is , and it exhibits a variety of physical and chemical properties that make it of interest in both synthetic and medicinal chemistry.
Several synthetic routes have been developed for creating 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one:
For example, one method involves the use of methoxy-substituted phenols in a Friedel-Crafts acylation reaction followed by cyclization to form the isobenzofuranone framework .
The applications of 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one span various fields:
Interaction studies involving 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one focus on its reactivity with biological targets:
These interactions are critical for understanding its mechanism of action and potential side effects.
Several compounds share structural similarities with 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Methoxyisobenzofuran-1(3H)-one | Isobenzofuranone with a single methoxy group | Simpler structure; less steric hindrance |
| 3-(4-Methoxyphenyl)-2-benzofuran-1(3H)-one | Contains two phenyl groups | Increased molecular complexity |
| 6-Methoxyisobenzofuran-1(3H)-one | Methoxy substitution at the 6-position | Different reactivity profile |
The uniqueness of 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one lies in its dual methoxy substitution and specific positioning, which may enhance its biological activity compared to simpler analogs.